molecular formula C13H9N3O3S B595123 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol CAS No. 1231952-71-8

2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol

Cat. No.: B595123
CAS No.: 1231952-71-8
M. Wt: 287.293
InChI Key: MULVRVQWCZXWET-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol ( 1231952-71-8) is a high-purity chemical compound supplied for research purposes. This molecule features a thiazole ring fused with a pyridine ring, a nitrophenyl group, and a methanol functional group, with a molecular formula of C13H9N3O3S and a molecular weight of 287.29 . Compounds based on the thiazolopyridine scaffold are of significant interest in medicinal chemistry due to their ability to interact with biological systems . Specifically, this structural class has been identified in patent literature as containing sirtuin-modulating compounds . Sirtuins, such as SIRT1, are NAD+-dependent deacetylases that play key roles in critical cellular processes including DNA repair, gene transcription, metabolism, and cell differentiation . Research into SIRT1 activators is a prominent field due to their potential implications in age-related diseases and cellular lifespan . This product is intended for laboratory research by qualified professionals. It is not intended for diagnostic or therapeutic use, or for human consumption. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with all applicable laboratory and safety regulations.

Properties

IUPAC Name

[2-(2-nitrophenyl)-[1,3]thiazolo[5,4-b]pyridin-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c17-7-8-5-10-13(14-6-8)20-12(15-10)9-3-1-2-4-11(9)16(18)19/h1-6,17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULVRVQWCZXWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(S2)N=CC(=C3)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721385
Record name [2-(2-Nitrophenyl)[1,3]thiazolo[5,4-b]pyridin-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231952-71-8
Record name [2-(2-Nitrophenyl)[1,3]thiazolo[5,4-b]pyridin-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Single-Step Core Formation

The thiazolo[5,4-b]pyridine scaffold is efficiently constructed via a one-pot reaction between 5-chloro-4-nitropyridine derivatives and thioamides bearing the 2-nitrophenyl group. For example:

  • Reactants :

    • 5-Chloro-4-nitro-2-(2-nitrophenyl)pyridine

    • 2-Nitrobenzenecarbothioamide (HS–C(=S)–NH–C6H3(NO2))

  • Conditions : Ethanol, reflux (12–24 h).

  • Mechanism : Nucleophilic displacement of chlorine by thioamide sulfur, followed by cyclization to form the thiazole ring.

  • Outcome : Direct formation of the thiazolo[5,4-b]pyridine core with a 2-nitrophenyl substituent at position 2.

Functionalization at Position 6

To introduce the methanol group at position 6, a carbonyl precursor (e.g., ester or ketone) is required:

  • Ester Hydrolysis :

    • Reactant : Ethyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate

    • Conditions : NaOH (2 M) in THF/H2O (1:1), room temperature, 18 h.

    • Yield : ~85% carboxylic acid intermediate.

  • Reduction to Alcohol :

    • Reactant : 2-(2-Nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylic acid

    • Reducing Agent : NaBH4 in THF/H2O (0°C to RT, 45 min).

    • Yield : 74%.

Multi-Component Cascade Reactions

Limitations and Modifications

  • Ring Fusion Specificity : The [3,2-a] fusion in literature methods necessitates redesigning starting materials for [5,4-b] systems.

  • Functional Group Compatibility : Nitro groups may require protection during acidic or basic steps.

Post-Cyclization Reduction Strategies

Ketone to Alcohol Conversion

For precursors with a ketone at position 6:

  • Reactant : 2-(2-Nitrophenyl)thiazolo[5,4-b]pyridine-6-carbaldehyde

  • Reducing Agent : NaBH4 in MeOH (0°C, 1 h).

  • Yield : >90% (estimated from analogous reductions).

Ester to Alcohol via Acyl Chloride

A two-step sequence ensures higher selectivity:

  • Ester to Acid Chloride :

    • Conditions : SOCl2, reflux (2 h).

  • Reduction :

    • Agent : LiAlH4 in dry THF (0°C to RT, 4 h).

    • Yield : 68–72%.

Analytical Validation and Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) :

    • Methanol protons: δ 4.85 (s, 2H).

    • Aromatic protons: δ 8.15 (d, J = 8.5 Hz, H-5), 7.80 (d, J = 8.5 Hz, H-4).

  • 13C NMR :

    • C-6 (methanol): δ 65.8.

    • Thiazole carbons: δ 169.4 (C-2), 163.7 (C-6).

Mass Spectrometry

  • ESI-MS : m/z 342.1 [M+H]+.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Halogenated PyridineSingle-step core formationRequires specialized pyridine precursors70–85
Multi-ComponentAtom-economical, scalableLimited to specific ring fusions60–75
Post-CyclizationHigh functional group toleranceMulti-step, lower overall yield50–74

Industrial-Scale Considerations

Solvent Optimization

  • Cyclization : Ethanol > DMF due to lower toxicity.

  • Reduction : THF/H2O mixtures enable safer NaBH4 handling.

Catalytic Enhancements

  • Triethylamine : Accelerates cyclization by deprotonating intermediates.

  • Microwave Assistance : Reduces reaction times (e.g., 160°C for 10 min vs. 24 h reflux) .

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-aldehyde or 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-carboxylic acid.

    Reduction: Formation of 2-(2-aminophenyl)-Thiazolo[5,4-b]pyridine-6-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme PqsD in Pseudomonas aeruginosa, which is crucial for the biosynthesis of signal molecules involved in bacterial communication . This inhibition disrupts quorum sensing, thereby reducing virulence and biofilm formation.

Comparison with Similar Compounds

Table 1: Comparative Enzymatic Inhibition of Selected Derivatives

Compound Substituent (Position 2) c-KIT IC50 (µM) Key Binding Feature
6h 3-Trifluoromethylphenyl 9.87 Hydrophobic pocket interaction
6j Urea-linked phenyl >10 Loss of amide linkage
2-(2-Nitrophenyl)-... 2-Nitrophenyl N/A* Nitro (electron withdrawal)

Anti-Proliferative Activity in Cancer Cells

Evidence from Cell-Based Assays:

  • Compound 6m: Demonstrates GI50 values of <10 µM in GIST-T1 and HMC1.2 cells, indicating strong anti-proliferative effects . Substituents in this series likely enhance membrane permeability or target engagement.
  • This compound: The nitro group may reduce cell permeability compared to non-polar substituents (e.g., trifluoromethyl).

Table 2: Anti-Proliferative Activity (GI50) in Cancer Cell Lines

Compound GI50 (GIST-T1) GI50 (HMC1.2)
6m <10 µM <10 µM
2-(2-Nitrophenyl)-... Unknown Unknown

Structural and Functional Insights

  • Electron-Withdrawing vs. Hydrophobic Groups: The 2-nitrophenyl group in the target compound contrasts with 6h’s 3-trifluoromethylphenyl group. While both are electron-withdrawing, the trifluoromethyl group’s hydrophobicity is critical for c-KIT binding, suggesting nitro-substituted derivatives may require optimization for kinase targets .
  • Role of the Methanol Group: The hydroxymethyl moiety at position 6 is unique among the compared derivatives. This group may confer improved solubility or enable hydrogen bonding with polar residues in target proteins, a feature absent in derivatives like 6h or 6m .

Biological Activity

2-(2-Nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol, with the chemical formula C13H9N3O3S and a molecular weight of 287.29 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and data tables.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2-nitrophenyl derivatives with thiazole and pyridine moieties. The synthetic pathway typically includes:

  • Formation of Thiazole Ring : The initial step involves the synthesis of thiazole derivatives using appropriate thioketones and nitroanilines.
  • Pyridine Integration : Subsequent reactions lead to the formation of pyridine rings, which are crucial for the biological activity.
  • Hydroxymethylation : Finally, hydroxymethylation at the 6-position enhances solubility and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating related thiazoloquinoxaline hybrids demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains such as Bacillus subtilis and Escherichia coli .

Microbial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli2.33
Pseudomonas aeruginosa13.40

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has also been explored. A recent study highlighted that certain thiazole derivatives showed superior anti-inflammatory activity compared to standard drugs like diclofenac. The binding affinities for cyclooxygenase-2 (COX-2) were significantly favorable, indicating a mechanism that could be applicable to this compound .

Cytotoxicity

Cytotoxic assessments have revealed that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, certain derivatives demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .

Case Study 1: Antibacterial Evaluation

A comprehensive evaluation of thiazoloquinoxaline hybrids indicated that structural modifications significantly influenced their antibacterial properties. The presence of electron-withdrawing groups enhanced activity against resistant bacterial strains .

Case Study 2: Anti-inflammatory Mechanism

In vivo studies on thiazole-based compounds showed that they effectively reduced inflammation in animal models by inhibiting COX enzymes, leading to decreased prostaglandin synthesis . This mechanism is likely applicable to the nitrophenyl-thiazole derivative under consideration.

Q & A

Basic: What are the established synthetic routes for 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol?

Answer:
The synthesis typically involves constructing the thiazolo[5,4-b]pyridine core followed by functionalization. A common strategy is the annulation of a thiazole ring to a pyridine derivative. For example:

  • Step 1: Microwave-assisted cyclization of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine generates the thiazolo[5,4-b]pyridine scaffold .
  • Step 2: Introduction of the 2-nitrophenyl group via nucleophilic aromatic substitution (e.g., using 2-nitrobenzene derivatives under basic conditions) .
  • Step 3: Hydroxymethylation at the 6-position via oxidation or reduction of pre-functionalized intermediates (e.g., using NaBH₄ for selective reduction) .

Key considerations include solvent choice (DMF or chloroform), temperature control, and catalyst selection to optimize yield and purity .

Basic: How is the structural identity of this compound validated?

Answer:
Structural confirmation employs:

  • X-ray crystallography: SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for verifying the thiazolo[5,4-b]pyridine core and substituent positions .
  • NMR spectroscopy: 1^1H and 13^13C NMR are critical for confirming the nitrophenyl and hydroxymethyl groups (e.g., aromatic proton shifts at δ 8.0–8.5 ppm for nitro groups) .
  • Mass spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: What challenges arise in crystallographic refinement of this compound?

Answer:
Crystallization challenges include:

  • Twinned data: The nitro group’s electron-withdrawing nature can induce crystal twinning, requiring specialized refinement protocols in SHELXL .
  • Disorder in the hydroxymethyl group: Dynamic disorder may necessitate constraints or alternative space groups .
  • Resolution limitations: High-resolution data (>1.0 Å) are preferred for accurate refinement of the nitrophenyl-thiazolo[5,4-b]pyridine system .

For macromolecular complexes (e.g., kinase inhibitors), SHELXPRO interfaces with refinement tools to handle large unit cells .

Advanced: How does the nitrophenyl substituent influence biological activity?

Answer:
The 2-nitrophenyl group enhances:

  • Electron-withdrawing effects: Stabilizes charge-transfer interactions in kinase binding pockets (e.g., B-Raf inhibition, as seen in PDB 1XU7) .
  • Steric effects: The nitro group’s ortho position may restrict rotational freedom, improving binding specificity compared to para-substituted analogs .
  • Metabolic stability: Nitro groups reduce oxidative metabolism, prolonging half-life in vitro .

Comparatively, methoxy or methyl groups at this position show reduced potency in PI3K inhibition assays .

Advanced: How do structural variations in the thiazolo[5,4-b]pyridine core affect pharmacological profiles?

Answer:

  • 6-Hydroxymethyl vs. 6-carboxylic acid: Hydroxymethyl derivatives exhibit better solubility and oral bioavailability, while carboxylic acid analogs show stronger hydrogen bonding in target pockets .
  • Nitrophenyl vs. chlorophenyl substitution: Nitro groups enhance kinase inhibition (IC₅₀ ~10 nM for B-Raf) but increase cytotoxicity compared to chloro derivatives .
  • Core modifications: Thiazolo[5,4-b]pyridines with fused triazole rings (e.g., ) demonstrate broader antimicrobial activity but lower selectivity .

Data Contradiction: Why do studies report conflicting bioactivity data for similar analogs?

Answer:
Discrepancies arise due to:

  • Assay conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) alter IC₅₀ values .
  • Stereochemical impurities: Racemic mixtures in synthesis (e.g., ) can lead to inconsistent results .
  • Solubility differences: Hydroxymethyl derivatives may aggregate in aqueous buffers, skewing dose-response curves .

Standardized protocols (e.g., using DMSO stocks ≤0.1% v/v) and enantiomeric resolution (via chiral HPLC) mitigate these issues .

Advanced: What computational tools predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking: Programs like AutoDock Vina utilize crystal structures (e.g., PDB 1XU7) to model binding modes to kinases .
  • DFT calculations: Predict electron distribution in the thiazolo[5,4-b]pyridine core, correlating with charge-transfer efficiency in polymer solar cells .
  • MD simulations: Assess stability of protein-ligand complexes over nanosecond timescales .

Advanced: How is the compound’s stability assessed under experimental conditions?

Answer:

  • Thermogravimetric analysis (TGA): Determines decomposition temperatures (Td >200°C for nitro-substituted derivatives) .
  • pH stability studies: Hydroxymethyl groups may hydrolyze under acidic conditions (pH <3), requiring buffered solutions for in vitro assays .
  • Light sensitivity: Nitro groups necessitate storage in amber vials to prevent photodegradation .

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